3-Iodo-4-(4-methylpiperazin-1-yl)aniline

Catalog No.
S16159429
CAS No.
M.F
C11H16IN3
M. Wt
317.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-4-(4-methylpiperazin-1-yl)aniline

Product Name

3-Iodo-4-(4-methylpiperazin-1-yl)aniline

IUPAC Name

3-iodo-4-(4-methylpiperazin-1-yl)aniline

Molecular Formula

C11H16IN3

Molecular Weight

317.17 g/mol

InChI

InChI=1S/C11H16IN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3

InChI Key

AGRCLJZJDAVDRT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)I

3-Iodo-4-(4-methylpiperazin-1-yl)aniline is a chemical compound characterized by the presence of an iodine atom at the third position of the aniline ring and a 4-methylpiperazine moiety attached to the fourth position. This compound belongs to the class of substituted anilines, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for this compound is C12H16N3I, and its structure features a phenyl ring with an amino group and a piperazine ring, contributing to its pharmacological properties.

  • Oxidation: This compound can be oxidized to form corresponding quinone derivatives, which may exhibit different biological activities.
  • Reduction: Reduction reactions can convert it into simpler amine derivatives, potentially altering its pharmacological profile.
  • Substitution: Nucleophilic substitution reactions are possible, where the iodine atom can be replaced by other nucleophiles, allowing for the synthesis of new derivatives with varied properties .

The biological activity of 3-Iodo-4-(4-methylpiperazin-1-yl)aniline has been studied in various contexts. Compounds with similar structures have shown potential as inhibitors for specific kinases involved in inflammatory responses and cancer progression. For instance, derivatives of piperazine-containing anilines have been reported to exhibit anti-inflammatory and anticancer properties by modulating pathways related to cell proliferation and apoptosis .

The synthesis of 3-Iodo-4-(4-methylpiperazin-1-yl)aniline typically involves:

  • Iodination: Starting from 4-(4-methylpiperazin-1-yl)aniline, iodination can be performed using iodine or iodinating agents under controlled conditions to introduce the iodine atom at the desired position.
  • Purification: The product is purified through crystallization or chromatography to obtain a high-purity compound suitable for further study or application.

Alternative synthetic routes may involve palladium-catalyzed cross-coupling reactions, which allow for more complex modifications of the aniline structure .

3-Iodo-4-(4-methylpiperazin-1-yl)aniline has several applications in medicinal chemistry:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery programs aimed at developing novel therapeutics targeting specific diseases such as cancer and inflammatory disorders.
  • Biochemical Research: The compound is utilized in studies investigating receptor-ligand interactions and signal transduction pathways due to its ability to modulate biological activity through kinase inhibition .

Interaction studies involving 3-Iodo-4-(4-methylpiperazin-1-yl)aniline have focused on its binding affinity to various biological targets. For example, studies on similar compounds have demonstrated effective inhibition of receptor tyrosine kinases, which play critical roles in cell signaling related to growth and differentiation. These interactions are often evaluated using techniques such as enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) to assess binding kinetics and affinities .

Several compounds share structural similarities with 3-Iodo-4-(4-methylpiperazin-1-yl)aniline. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Methoxy-3-(4-methylpiperazin-1-yl)anilineMethoxy group substitutionPotential anti-inflammatory activity
4-(Trifluoromethyl)anilineTrifluoromethyl groupKnown for diverse pharmacological effects
N-{3-Iodo-5-[phenyl]anilides}Iodine substitution on phenyl ringKinase inhibition properties
4-(4-Methylpiperidin-1-yl)anilinePiperidine instead of piperazineAnticancer activity

Uniqueness: The presence of the iodine atom in 3-Iodo-4-(4-methylpiperazin-1-yl)aniline distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity compared to non-halogenated derivatives. The combination of piperazine with an iodo-substituted aniline provides unique pharmacological profiles that can be exploited in drug design.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

317.03890 g/mol

Monoisotopic Mass

317.03890 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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